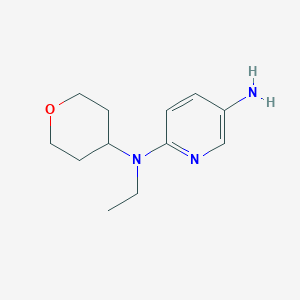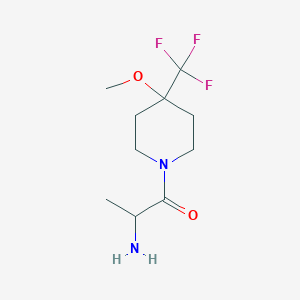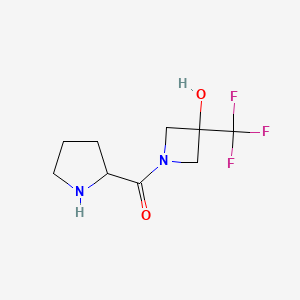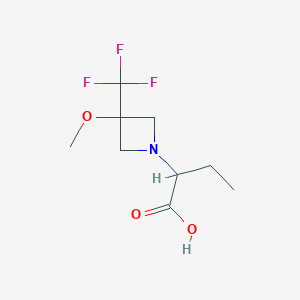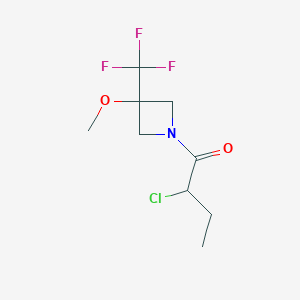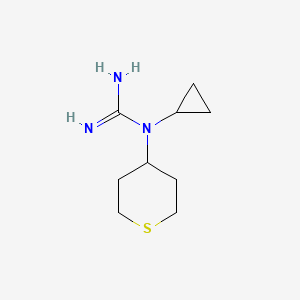
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine
Vue d'ensemble
Description
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine is a compound known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and chronic pain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine typically involves the reaction of cyclopropylamine with tetrahydro-2H-thiopyran-4-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, reaction, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiopyran ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Applications De Recherche Scientifique
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its effects on NMDA receptors and its potential role in modulating synaptic plasticity.
Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders such as depression, anxiety, and chronic pain.
Mécanisme D'action
The compound exerts its effects by selectively antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the activity of this receptor, 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine can modulate synaptic transmission and plasticity, which are critical processes in learning, memory, and the development of certain neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine: Similar in structure but with a pyran ring instead of a thiopyran ring.
A-889425: Another name for 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)guanidine, highlighting its role as an NMDA receptor antagonist.
Uniqueness
This compound is unique due to its specific antagonistic action on the NMDA receptor, which makes it a valuable compound for research into neurological and psychiatric disorders. Its structural features, such as the cyclopropyl and thiopyran rings, contribute to its distinct pharmacological profile.
Propriétés
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWGLHPPJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)
